![molecular formula C17H24O5 B4969959 diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
diethyl [3-(2-methylphenoxy)propyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [3-(2-methylphenoxy)propyl]malonate, also known as MPDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Diethyl [3-(2-methylphenoxy)propyl]malonate has been studied for its potential use in various scientific fields, including medicinal chemistry, drug discovery, and neurobiology. In medicinal chemistry, diethyl [3-(2-methylphenoxy)propyl]malonate has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In drug discovery, diethyl [3-(2-methylphenoxy)propyl]malonate has been used as a scaffold for the development of new drugs targeting various receptors. In neurobiology, diethyl [3-(2-methylphenoxy)propyl]malonate has been used to study the effects of GABAergic modulation on neuronal activity.
Mechanism of Action
Diethyl [3-(2-methylphenoxy)propyl]malonate acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This leads to an overall decrease in neuronal excitability and can result in anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
diethyl [3-(2-methylphenoxy)propyl]malonate has been shown to have anticonvulsant and neuroprotective effects in animal models. It has also been shown to increase the activity of GABA-A receptors in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of diethyl [3-(2-methylphenoxy)propyl]malonate.
Advantages and Limitations for Lab Experiments
One advantage of diethyl [3-(2-methylphenoxy)propyl]malonate is its potential as a tool for studying GABAergic modulation of neuronal activity. However, limitations include the need for further studies to fully understand its effects and potential toxicity.
Future Directions
For diethyl [3-(2-methylphenoxy)propyl]malonate research include studying its potential as a therapeutic agent for neurological disorders, further exploring its mechanism of action, and developing new drugs based on its scaffold. Additionally, studies on its potential toxicity and side effects are needed to fully understand its safety profile.
Synthesis Methods
Diethyl [3-(2-methylphenoxy)propyl]malonate can be synthesized by reacting diethyl malonate with 2-methylphenol and 3-bromopropyl bromide in the presence of potassium carbonate. The reaction yields diethyl [3-(2-methylphenoxy)propyl]malonate, which can be purified through recrystallization.
properties
IUPAC Name |
diethyl 2-[3-(2-methylphenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-20-16(18)14(17(19)21-5-2)10-8-12-22-15-11-7-6-9-13(15)3/h6-7,9,11,14H,4-5,8,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBGKBFVLEHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [3-(2-methylphenoxy)propyl]malonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.